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Compound of Interest

Compound Name: N,N-Diethylacrylamide

Cat. No.: B1293770 Get Quote

For Immediate Release

This technical guide provides an in-depth spectroscopic analysis of N,N-Diethylacrylamide, a

versatile monomer employed in the synthesis of various polymers with applications in drug

delivery and other biomedical fields. The document, tailored for researchers, scientists, and

drug development professionals, details the characterization of this compound using Fourier-

Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for N,N-
Diethylacrylamide. These values are essential for the identification and quality control of the

monomer in research and manufacturing settings.

Table 1: FTIR Spectral Data of N,N-Diethylacrylamide
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Wavenumber (cm⁻¹) Assignment Functional Group

~2970 C-H stretch Alkane (CH₃, CH₂)

~1650 C=O stretch Amide (Tertiary)

~1610 C=C stretch Alkene

~1450 C-H bend Alkane (CH₂, CH₃)

~1264 C-CO-C bend Amide

~1160 C-H in-plane bend Alkene

Table 2: ¹H NMR Spectral Data of N,N-Diethylacrylamide
(Solvent: CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.3-6.6 Multiplet 1H =CH (trans to C=O)

~6.1-6.3 Multiplet 1H =CH (cis to C=O)

~5.6-5.8 Multiplet 1H =CH₂

3.39 Quartet 4H -N-CH₂-

1.16 Triplet 6H -CH₃

Table 3: ¹³C NMR Spectral Data of N,N-Diethylacrylamide
(Solvent: CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~165 C=O

~130 =CH

~126 =CH₂

~42 -N-CH₂-

~13 -CH₃

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of N,N-Diethylacrylamide are provided

below. These protocols are generalized and may require optimization based on the specific

instrumentation used.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups of N,N-Diethylacrylamide.

Methodology:

Sample Preparation: A small drop of neat N,N-Diethylacrylamide liquid is placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument Setup: The FTIR spectrometer is set to acquire data in the mid-infrared range

(typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is

recorded.

Data Acquisition: The sample spectrum is then recorded. Multiple scans (e.g., 16 or 32) are

co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum is generated by ratioing the sample spectrum against

the background spectrum. The resulting transmittance or absorbance spectrum is then

analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the molecular structure of N,N-Diethylacrylamide by analyzing the

chemical environment of its proton and carbon nuclei.

Methodology:

Sample Preparation: Approximately 5-10 mg of N,N-Diethylacrylamide is dissolved in about

0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrument Setup: The NMR spectrometer (e.g., 400 or 500 MHz for ¹H) is tuned and

shimmed for the sample.

¹H NMR Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio

and an appropriate relaxation delay.

¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger

number of scans is typically required for ¹³C NMR due to the lower natural abundance of the

¹³C isotope.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and

the resulting spectra are phase and baseline corrected. The chemical shifts are referenced to

TMS.

Experimental Workflow
The logical flow of the spectroscopic analysis of N,N-Diethylacrylamide is depicted in the

following diagram.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

N,N-Diethylacrylamide

Prepare Neat Sample for FTIR-ATR Prepare CDCl3 Solution for NMR

FTIR Spectroscopy NMR Spectroscopy

Identify Functional Groups Determine Proton Environments Determine Carbon Skeleton

Elucidate Molecular Structure

Click to download full resolution via product page

Spectroscopic analysis workflow for N,N-Diethylacrylamide.

To cite this document: BenchChem. [Spectroscopic Profile of N,N-Diethylacrylamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293770#spectroscopic-analysis-of-n-n-
diethylacrylamide-ftir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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